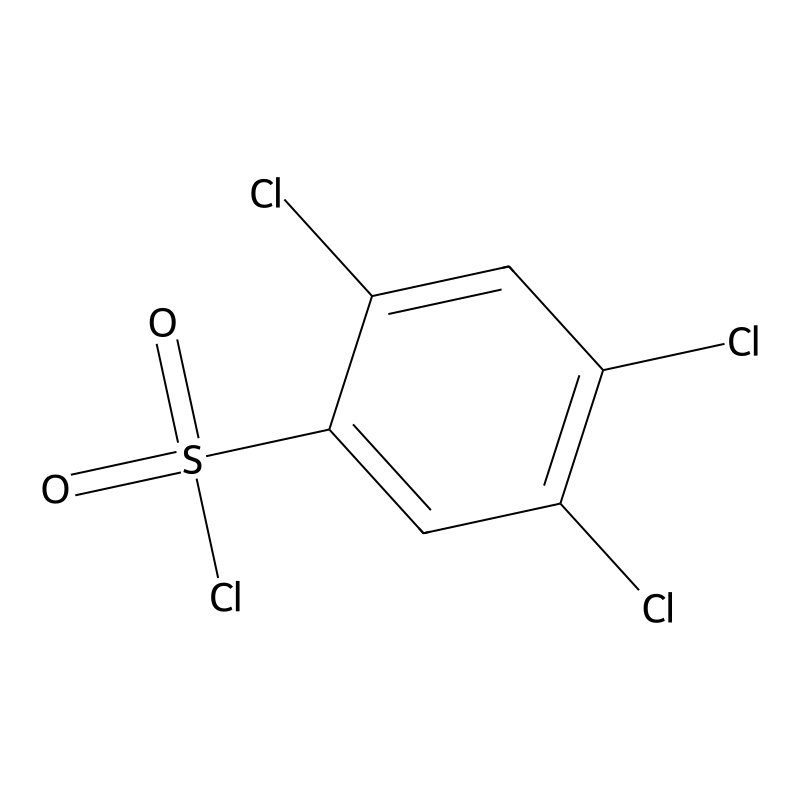2,4,5-Trichlorobenzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Acylating agent
TCSC can act as an acylating agent, introducing a trichlorobenzenesulfonyl group (-SO2-C6H2Cl3) to various organic molecules. This functional group can be useful for modifying the physical and chemical properties of the molecule, such as increasing its lipophilicity (fat solubility) or introducing a negative charge. For instance, research has explored the use of TCSC for the acylation of amines and alcohols in the synthesis of biologically active compounds [].
Introducing the trichlorobenzenesulfonyl group
In specific research areas, the trichlorobenzenesulfonyl group itself may be of particular interest. TCSC can be a convenient way to introduce this group into molecules for studying its effects on properties or reactivity. For example, studies have investigated the use of TCSC for the synthesis of trichlorobenzenesulfonyl-containing polymers with potential applications in flame retardancy [].
Material Science
- Precursor for functional materials: TCSC can serve as a precursor for the synthesis of various functional materials. For instance, research has explored the use of TCSC in the preparation of ionic liquids, which are salts with unique properties like high thermal stability and wide liquid range. These ionic liquids have potential applications in various areas, such as catalysis and electrochemistry [].
2,4,5-Trichlorobenzenesulfonyl chloride is an organic compound with the chemical formula C₆H₂Cl₄O₂S. It features a sulfonyl chloride group attached to a trichlorobenzene ring, making it a significant reagent in organic synthesis. This compound is characterized by its high reactivity due to the presence of both chlorine and sulfonyl chloride functional groups, which can participate in various
TCSC does not have a known biological function. Its mechanism of action lies in its ability to act as an electrophile and transfer the trichlorobenzenesulfonyl group to other molecules during organic synthesis.
TCSC is a corrosive and harmful compound. Here are some safety concerns:
- Skin and eye irritant: Causes severe skin burns and eye damage upon contact [].
- Corrosive: May corrode metals [].
- Toxic: Specific toxicity data is not readily available, but it should be handled with appropriate precautions due to the presence of chlorine atoms.
Safety Precautions:
- Wear personal protective equipment like gloves, goggles, and protective clothing when handling TCSC.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Follow proper disposal procedures according to local regulations.
2,4,5-Trichlorobenzenesulfonyl chloride is primarily used in nucleophilic substitution reactions. For instance, it can react with phenols to form sulfonate esters through a nucleophilic attack on the sulfonyl chloride moiety. The general reaction can be represented as follows:
This reaction typically requires a base such as pyridine to facilitate the process and can yield products that are suitable for further transformations .
The synthesis of 2,4,5-trichlorobenzenesulfonyl chloride can be achieved through several methods:
- Nucleophilic Substitution: One common method involves the reaction of phenol with thionyl chloride or phosphorus pentachloride in the presence of a chlorinated benzene derivative.
- Direct Chlorination: Chlorination of benzenesulfonic acid derivatives using chlorine gas or chlorinating agents can also yield this compound.
- Recrystallization: After synthesis, the crude product can be purified by recrystallization from suitable solvents like dichloromethane and hexanes .
2,4,5-Trichlorobenzenesulfonyl chloride serves various purposes in chemical synthesis:
- Building Block: It is often used as a building block for synthesizing more complex organic molecules.
- Reagent: The compound acts as a reagent for introducing sulfonyl groups into other organic compounds.
- Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.
Interaction studies involving 2,4,5-trichlorobenzenesulfonyl chloride focus on its reactivity with different nucleophiles. These studies help elucidate its mechanism of action and potential applications in drug design and development. The interactions can vary significantly based on the nucleophile used and the reaction conditions employed.
Several compounds share structural similarities with 2,4,5-trichlorobenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chlorobenzenesulfonyl chloride | Contains one chlorine atom | Less reactive than 2,4,5-trichlorobenzenesulfonyl chloride |
| 4-Chlorobenzenesulfonyl chloride | Contains one chlorine atom | Used in similar applications but with different reactivity |
| 3,4-Dichlorobenzenesulfonyl chloride | Contains two chlorine atoms | Exhibits different biological activities |
| Benzenesulfonyl chloride | Contains no chlorine atoms | More stable but less reactive than trichloro derivatives |
The uniqueness of 2,4,5-trichlorobenzenesulfonyl chloride lies in its three chlorine substituents on the benzene ring, which significantly enhance its electrophilicity compared to its analogs.
XLogP3
UNII
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








